

cAIMP: A Synthetic Cyclic Dinucleotide Analog Activating the STING Pathway - A Technical Guide

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Compound of Interest

Compound Name: cAIMP

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Executive Summary

Cyclic GMP-AMP synthase (cGAS) and the stimulator of interferon genes (STING) pathway are central to innate immunity, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response. This has made STING an attractive target for therapeutic intervention, particularly in immuno-oncology. Cyclic dinucleotides (CDNs) are the natural ligands for STING. **cAIMP** (cyclic adenosine-inosine monophosphate) is a novel synthetic CDN analog of the bacterial second messenger 3'3'-cGAMP. It is a potent agonist of the STING pathway, demonstrating enhanced activity and stability compared to natural ligands. This technical guide provides a comprehensive overview of **cAIMP**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.

Introduction to cAIMP

cAIMP, also known as CL592, is a synthetic cyclic dinucleotide composed of one adenosine and one inosine nucleoside. Unlike the canonical 2',3'-cGAMP produced by mammalian cGAS, **cAIMP** is an analog of the bacterial 3'3'-cGAMP. This structural distinction, along with further chemical modifications, contributes to its unique activity profile. The chemical structure of **cAIMP** is presented in Table 1.

Table 1: Chemical Properties of **cAIMP**

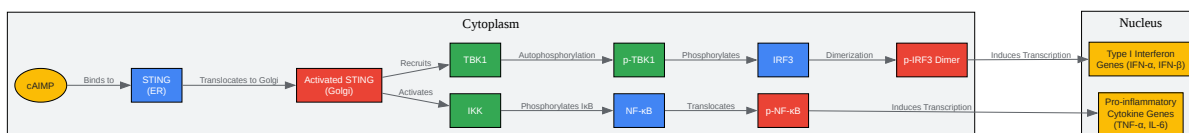
Property	Value	Reference
Chemical Name	Cyclic (adenosine monophosphate- inosine monophosphate)	
Synonyms	CL592	
CAS Number	1507367-51-2	
Molecular Formula	C ₂₀ H ₂₃ N ₉ O ₁₃ P ₂	
Molecular Weight	659.40 g/mol	

Mechanism of Action: STING Pathway Activation

cAIMP functions as a direct agonist of STING, a transmembrane protein localized in the endoplasmic reticulum (ER). The binding of **cAIMP** to the ligand-binding domain of STING induces a conformational change in the STING dimer. This conformational change is crucial for the subsequent downstream signaling events.

The activation of STING by **cAIMP** leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α and IFN- β).

Simultaneously, STING activation can also trigger the NF- κ B signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF- α and IL-6. The dual activation of IRF3 and NF- κ B pathways results in a robust innate immune response, which is critical for anti-tumor and anti-viral immunity.



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Figure 1. **cAIMP**-mediated STING signaling pathway.

Quantitative Data

cAIMP and its analogs have been shown to be more potent than the natural mammalian STING agonist 2',3'-cGAMP in inducing type I interferons and activating downstream signaling pathways.[1] A summary of the available quantitative data is presented in the tables below.

Table 2: In Vitro Potency of **cAIMP** and Analogs

Compound	Assay	Cell Line	Readout	EC ₅₀ (μM)	Reference
3',3'-cAIMP (9)	Type I IFN Induction	Human Blood	IFN-α	6.4	[1]
2',3'-cGAMP	Type I IFN Induction	Human Blood	IFN-α	19.6	[1]
3',3'-cAIMP (9)	IRF Activation	THP1-Dual™	Lucia™ Luciferase	5.1	[2]
2',3'-cGAMP	IRF Activation	THP1-Dual™	Lucia™ Luciferase	7.2	[2]
3',3'-cAIMP (9)	NF-κB Activation	THP1-Dual™	SEAP	15.9	[2]
2',3'-cGAMP	NF-κB Activation	THP1-Dual™	SEAP	39.1	[2]
cAIMP Difluor (52)	Type I IFN Induction	Human Blood	IFN-α	4.7	[1]
cAIMP bisphosphoro thioate (56)	Type I IFN Induction	Human Blood	IFN-α	0.4	[1]

Table 3: Calculated Binding Free Energies of **cAIMP** Analogs to STING

Compound	Binding Free Energy (kcal/mol)	Reference
cAIMP2	-45.35	[2]
cAIMP3	-47.68	[2]
cAIMP4	-50.11	[2]
cAIMP5	-54.23	[2]
2',3'-cGAMP	-42.87	[2]

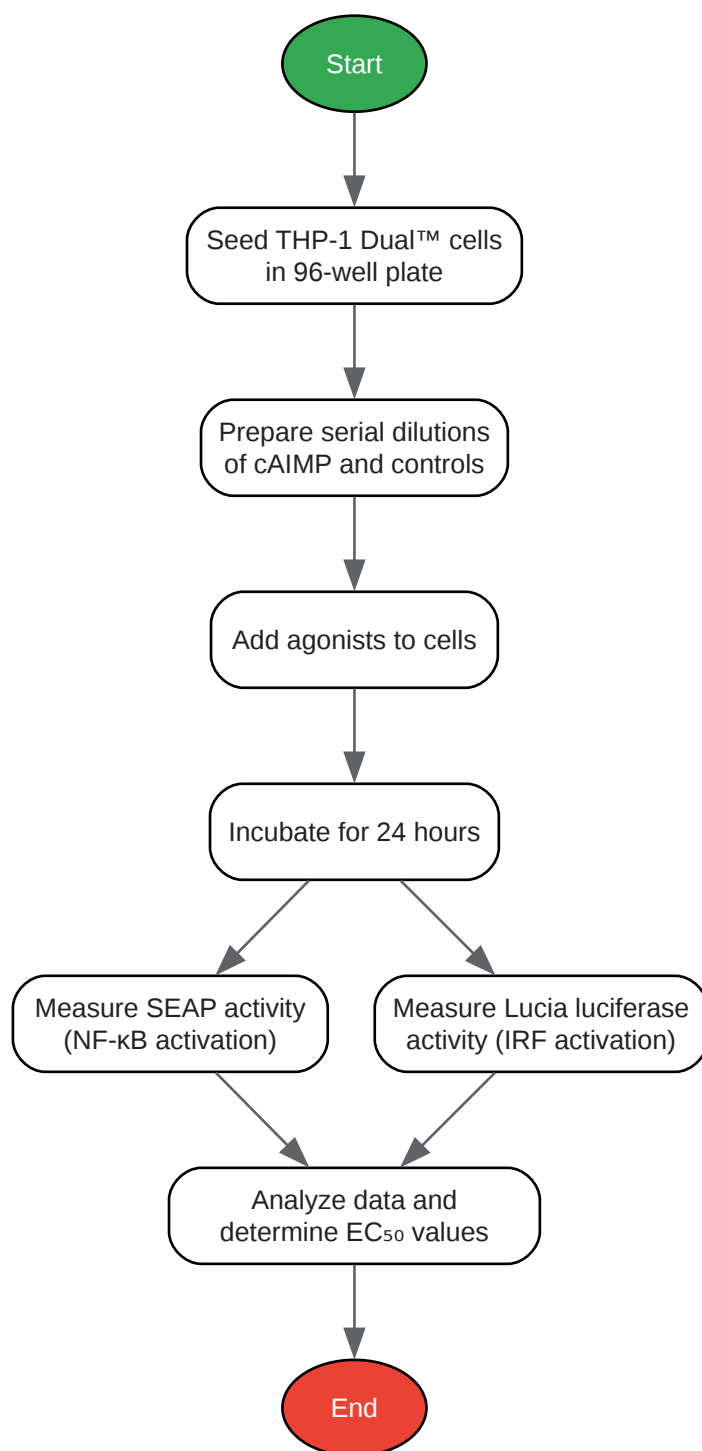
Note: These values are based on molecular dynamics simulations and represent calculated binding affinities.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **cAIMP**.

STING Activation Assay in THP-1 Dual™ Reporter Cells

This protocol describes the use of a commercially available THP-1 reporter cell line that expresses two reporter genes, Lucia luciferase under the control of an IRF-inducible promoter and secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.



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Figure 2. Workflow for STING activation assay in THP-1 Dual™ cells.

Materials:

- THP-1 Dual™ Cells (InvivoGen)
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine
- **cAIMP** and other STING agonists
- QUANTI-Blue™ Solution (InvivoGen)
- QUANTI-Luc™ (InvivoGen)
- 96-well plates
- Spectrophotometer and luminometer

Procedure:

- Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
- Agonist Preparation: Prepare serial dilutions of **cAIMP** and control agonists in culture medium.
- Cell Treatment: Add 20 µL of the agonist dilutions to the respective wells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- NF-κB Activation Measurement (SEAP):
 - Add 20 µL of the cell culture supernatant to a new 96-well plate.
 - Add 180 µL of QUANTI-Blue™ Solution to each well.
 - Incubate at 37°C for 1-3 hours.
 - Measure the absorbance at 620-655 nm using a spectrophotometer.
- IRF Activation Measurement (Lucia Luciferase):

- Add 20 μ L of the cell culture supernatant to a white 96-well plate.
- Add 50 μ L of QUANTI-Luc™ reagent to each well.
- Measure the luminescence immediately using a luminometer.
- Data Analysis: Calculate the EC₅₀ values for both NF- κ B and IRF activation by plotting the dose-response curves.

Cytokine Induction Measurement by ELISA

This protocol describes the quantification of cytokines, such as IFN- β , TNF- α , and IL-6, secreted by immune cells upon stimulation with **cAIMP**.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells
- RPMI 1640 medium
- **cAIMP**
- ELISA kits for the cytokines of interest
- 96-well ELISA plates
- Plate reader

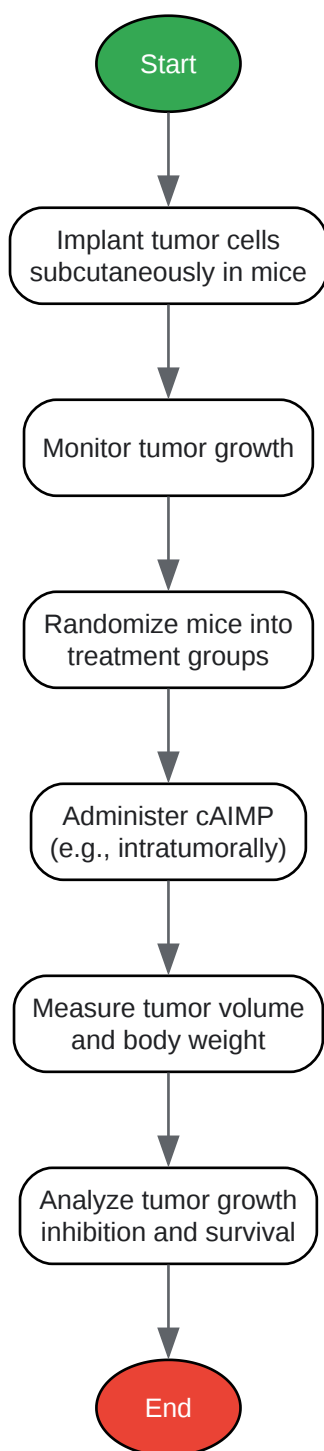
Procedure:

- Cell Seeding: Seed PBMCs at a density of 1×10^6 cells per well in a 96-well plate.
- Cell Treatment: Add **cAIMP** at various concentrations to the cells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

- ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor activity of **cAIMP** in a syngeneic mouse tumor model.



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Figure 3. Workflow for in vivo antitumor efficacy study.

Materials:

- Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
- Immuno-competent mice (e.g., C57BL/6)
- **cAIMP** formulated in a suitable vehicle
- Calipers

Procedure:

- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomization: Randomize the mice into treatment groups (e.g., vehicle control, **cAIMP**).
- Treatment: Administer **cAIMP**, typically via intratumoral injection, at a predetermined dose and schedule.
- Monitoring: Measure tumor volume and mouse body weight regularly.
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.

Synthesis of cAIMP

The synthesis of **cAIMP** is a multi-step process involving the preparation of protected adenosine and inosine phosphoramidites, followed by their coupling and subsequent cyclization. A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the primary literature.^[1] The general synthetic strategy involves solid-phase synthesis to construct the linear dinucleotide, followed by a solution-phase cyclization step.

Conclusion and Future Directions

cAIMP and its analogs represent a promising new class of STING agonists with enhanced potency and stability. Their ability to robustly activate the innate immune system makes them attractive candidates for development as cancer immunotherapies and vaccine adjuvants. Further research is warranted to fully elucidate their pharmacokinetic and pharmacodynamic

properties and to optimize their therapeutic potential through the development of targeted delivery systems and combination therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this exciting field.

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References

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